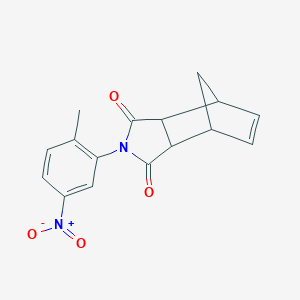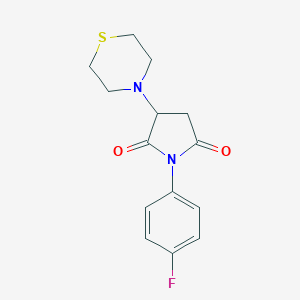![molecular formula C24H23N3O B387965 (8E)-2-AMINO-6-ETHYL-4-PHENYL-8-(PHENYLMETHYLIDENE)-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE](/img/structure/B387965.png)
(8E)-2-AMINO-6-ETHYL-4-PHENYL-8-(PHENYLMETHYLIDENE)-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8E)-2-AMINO-6-ETHYL-4-PHENYL-8-(PHENYLMETHYLIDENE)-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a pyrano[3,2-c]pyridine core
Preparation Methods
The synthesis of (8E)-2-AMINO-6-ETHYL-4-PHENYL-8-(PHENYLMETHYLIDENE)-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE typically involves the reaction of 3,5-bis[(E)-arylmethylidene]-tetrahydro-4(1H)-pyridinones with malononitrile . The reaction conditions often include the use of a base catalyst and an appropriate solvent to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
(8E)-2-AMINO-6-ETHYL-4-PHENYL-8-(PHENYLMETHYLIDENE)-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including cytotoxic activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other pyrano[3,2-c]pyridine derivatives, such as:
- 2-amino-4-aryl-8-[(E)-arylmethylidene]-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitriles .
- 2-alkylamino-8-benzylidene-4-phenyl-5,6,7,8-tetrahydroquinazolines . These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical properties and applications.
Properties
Molecular Formula |
C24H23N3O |
|---|---|
Molecular Weight |
369.5g/mol |
IUPAC Name |
(8E)-2-amino-8-benzylidene-6-ethyl-4-phenyl-5,7-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H23N3O/c1-2-27-15-19(13-17-9-5-3-6-10-17)23-21(16-27)22(18-11-7-4-8-12-18)20(14-25)24(26)28-23/h3-13,22H,2,15-16,26H2,1H3/b19-13+ |
InChI Key |
MQLMQPAZKQROAZ-CPNJWEJPSA-N |
SMILES |
CCN1CC(=CC2=CC=CC=C2)C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CC=C4 |
Isomeric SMILES |
CCN1C/C(=C\C2=CC=CC=C2)/C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CC=C4 |
Canonical SMILES |
CCN1CC(=CC2=CC=CC=C2)C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-bromo-4-hydroxy-5-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B387882.png)
![5-AMINO-3-[(1Z)-1-CYANO-2-(3-ETHOXY-5-IODO-4-METHOXYPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B387883.png)

![N-(4-fluorophenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B387890.png)
![1,2-bis(propylsulfonyl)-N'-(3,4,5-trimethoxybenzylidene)pyrrolo[2,1-a]isoquinoline-3-carbohydrazide](/img/structure/B387891.png)

![N-(4-iodophenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B387893.png)
![4-Chloro-2-({[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B387894.png)
![2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B387896.png)
![Benzyl 3-amino-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B387899.png)
![3-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine](/img/structure/B387900.png)
![(3-Amino-6-ethyl-5-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B387901.png)
![2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B387903.png)
![2-[(2-Fluorobenzyl)sulfanyl]-4,6-dithien-2-ylnicotinonitrile](/img/structure/B387905.png)
